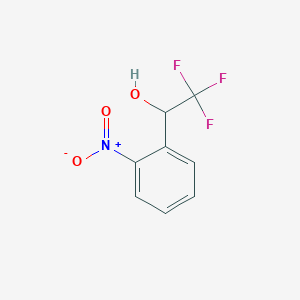2,2,2-Trifluoro-1-(2-nitrophenyl)ethanol
CAS No.: 700362-32-9
Cat. No.: VC2263944
Molecular Formula: C8H6F3NO3
Molecular Weight: 221.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 700362-32-9 |
|---|---|
| Molecular Formula | C8H6F3NO3 |
| Molecular Weight | 221.13 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(2-nitrophenyl)ethanol |
| Standard InChI | InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-3-1-2-4-6(5)12(14)15/h1-4,7,13H |
| Standard InChI Key | ABHAFAQMIBXHIR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(C(F)(F)F)O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)C(C(F)(F)F)O)[N+](=O)[O-] |
Introduction
2,2,2-Trifluoro-1-(2-nitrophenyl)ethanol is a complex organic compound with the molecular formula C₈H₆F₃NO₃ and a molecular weight of 221.13 g/mol . It is also known by several synonyms, including Benzenemethanol, 2-nitro-alpha-(trifluoromethyl)- (9CI), and its CAS number is 700362-32-9 .
Synthesis and Chemical Reactions
Common chemical reactions involving fluorinated alcohols include oxidation, reduction, and substitution reactions. These reactions often require specific catalysts or reagents to facilitate desired transformations while minimizing side reactions.
Safety and Hazard Information
2,2,2-Trifluoro-1-(2-nitrophenyl)ethanol poses several hazards, as indicated by its GHS classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary measures include avoiding ingestion, skin contact, and inhalation, and using protective equipment when handling the compound.
Potential Applications and Research Findings
While specific applications of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanol are not extensively documented, compounds with similar structures are often studied for their potential in synthetic chemistry and material science. The presence of a trifluoromethyl group can enhance lipophilicity, which may influence interactions with biological systems.
Further research is needed to elucidate the precise mechanisms of action and potential therapeutic applications of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume